5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol
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Overview
Description
5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzooxazole ring with a thiol group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the heme-enzyme soluble guanylyl cyclase (sgc), an ubiquitous no receptor .
Mode of Action
Related compounds have been shown to activate sgc in a concentration-dependent and quickly reversible fashion . These compounds target the ferric heme sGC isoform .
Biochemical Pathways
Related compounds have been shown to increase cgmp levels, suggesting an impact on the no-cgmp signaling pathway .
Result of Action
Related compounds have been shown to induce vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of morpholine-4-sulfonyl chloride with 2-mercaptobenzoxazole under basic conditions. The reaction is usually carried out in a polar solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: These compounds share the morpholine and sulfonyl groups but differ in the heterocyclic ring structure.
Coumarin-based hybrids: These compounds also contain sulfonyl groups and are investigated for their biological activities.
Uniqueness
5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is unique due to its combination of a morpholine ring, a sulfonyl group, and a benzooxazole ring with a thiol group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c14-19(15,13-3-5-16-6-4-13)8-1-2-10-9(7-8)12-11(18)17-10/h1-2,7H,3-6H2,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPWUDHGWNEFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57262013 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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